molecular formula C22H22N2O3S B12029857 4-Methyl-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide CAS No. 367486-57-5

4-Methyl-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide

Cat. No.: B12029857
CAS No.: 367486-57-5
M. Wt: 394.5 g/mol
InChI Key: PBHMUNIUQFVLSJ-HZHRSRAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at room temperature or under reflux.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base like triethylamine.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide is unique due to its sulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and specialty chemicals .

Properties

CAS No.

367486-57-5

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C22H22N2O3S/c1-17-3-7-20(8-4-17)16-27-21-11-9-19(10-12-21)15-23-24-28(25,26)22-13-5-18(2)6-14-22/h3-15,24H,16H2,1-2H3/b23-15+

InChI Key

PBHMUNIUQFVLSJ-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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